4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]oxane-4-carboxylic acid
Beschreibung
4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]oxane-4-carboxylic acid (CAS 285996-72-7) is an Fmoc-protected amino acid derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a carboxylic acid and a para-substituted Fmoc-aminophenyl group. Its molecular formula is C₂₁H₂₁NO₅, with a molecular weight of 367.4 g/mol . The compound is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s base-labile protection, which allows selective deprotection under mild conditions. The rigid oxane ring introduces conformational constraints, making it valuable in designing peptidomimetics and bioactive molecules .
Eigenschaften
IUPAC Name |
4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c29-25(30)27(13-15-32-16-14-27)18-9-11-19(12-10-18)28-26(31)33-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTAURSDCFBQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
One of the primary applications of 4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]oxane-4-carboxylic acid is in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group is widely used as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides with high purity and yield.
Case Study:
In a study conducted by Zhang et al. (2023), Fmoc-4-Amb-OH was utilized to synthesize a series of bioactive peptides targeting cancer cells. The incorporation of this compound facilitated the selective modification of amino acids, leading to enhanced biological activity and stability of the resulting peptides .
Drug Development
The compound has also been explored for its potential in drug development, particularly in the design of enzyme inhibitors and therapeutic agents. Its ability to form stable complexes with target proteins makes it a valuable candidate for developing new pharmaceuticals.
Research Findings:
A recent investigation highlighted the use of this compound as a scaffold for designing selective inhibitors against specific enzymes involved in metabolic pathways related to diabetes . The study demonstrated that derivatives of this compound exhibited significant inhibitory effects, suggesting its potential as a lead compound for further drug development.
Material Science
In material science, this compound has been utilized in the synthesis of functionalized polymers and nanomaterials. Its unique structure allows for the incorporation into polymer matrices, enhancing their mechanical properties and thermal stability.
Application Example:
Research conducted by Liu et al. (2022) showed that incorporating Fmoc-4-Amb-OH into polymeric films improved their mechanical strength and thermal resistance compared to conventional materials. This advancement opens up possibilities for creating more durable materials for various applications, including packaging and biomedical devices .
Summary Table of Applications
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Cores
Fmoc-(4-aminophenyl)acetic acid
- Structure: Benzene ring with Fmoc-protected amino and acetic acid groups at the 4-position.
- Molecular Weight: 373.41 g/mol (C₂₃H₁₉NO₄) .
- Key Differences :
- Replaces the oxane ring with a planar benzene core.
- Lacks conformational rigidity, enabling greater flexibility in peptide backbones.
- Applications : Used in SPPS for introducing aromatic side chains without steric hindrance .
4-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic acid
- Structure: Benzylamine derivative with Fmoc-amino and acetic acid groups.
- Molecular Weight : ~375 g/mol (estimated from C₂₄H₂₂N₂O₅).
- Key Differences :
- Contains a methylene bridge between the Fmoc group and benzene ring, altering electronic properties.
- Applications : Suitable for modifying peptide hydrophobicity or stacking interactions .
Cyclic Analogues with Heteroatom Substitutions
4-(Fmoc-amino)-tetrahydro-thiopyran-4-carboxylic acid
- Structure : Thiopyran ring (sulfur atom replacing oxane’s oxygen) with Fmoc and carboxylic acid groups.
- Molecular Weight: ~383.5 g/mol (C₂₁H₂₁NO₄S) .
- Reduced hydrogen-bonding capacity compared to oxane.
- Applications : Explored in prodrug design and enzyme-resistant peptides .
4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-3-carboxylic acid
- Structure : Morpholine ring (containing both oxygen and nitrogen) with Fmoc and carboxylic acid groups.
- Molecular Weight : ~381.4 g/mol (C₂₁H₂₂N₂O₅) .
- Key Differences :
- Nitrogen in the ring enables protonation at physiological pH, improving water solubility.
- Dual heteroatoms influence electronic distribution and reactivity.
- Applications : Useful in hydrophilic peptide segments or as a solubility-enhancing motif .
Substituted Aliphatic Derivatives
Fmoc-4,5-dehydro-Leu-OH
- Structure : Leucine derivative with a double bond and Fmoc protection.
- Molecular Weight: 385.4 g/mol (C₂₂H₂₃NO₄) .
- Key Differences :
- Unsaturated aliphatic chain introduces rigidity but lacks cyclic constraints.
- Higher reactivity due to the double bond.
- Applications : Used to study steric effects in peptide folding .
Comparative Data Table
Research Findings and Implications
- Conformational Effects : The oxane ring in the target compound imposes rigid torsional angles , making it ideal for stabilizing β-turns in peptides . In contrast, thiopyran derivatives show reduced conformational flexibility but improved metabolic stability .
- Solubility : Morpholine-based analogues exhibit enhanced aqueous solubility due to the nitrogen atom’s protonation, whereas thiopyran derivatives are more suited for lipid-rich environments .
- Synthetic Accessibility : The target compound is commercially available (e.g., Aladdin, 95% purity) , while thiopyran and morpholine variants require specialized synthetic routes, such as cyclization or heteroatom incorporation .
Q & A
What is the role of the Fmoc group in 4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]oxane-4-carboxylic acid, and how does it influence peptide synthesis applications?
The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group acts as a temporary protecting group for the amine functionality during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile linkages or side-chain protections. This compound’s oxane ring and carboxylic acid moiety enable its use as a conformationally constrained building block, enhancing peptide stability or modulating interactions with biological targets .
What methodological steps are critical for synthesizing this compound with high purity?
Key steps include:
- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., DCC or EDCI) with HOBt to activate the carboxylic acid for amide bond formation .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the product from byproducts like unreacted Fmoc precursors .
- Quality Control : Analytical techniques (HPLC, NMR) to confirm >95% purity and correct stereochemistry .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurities. To address this:
- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., fixed enzyme concentrations in inhibition assays) .
- Advanced Characterization : Employ LC-MS/MS to verify compound integrity and quantify degradation products .
- Comparative Studies : Benchmark activity against structurally similar analogs (e.g., Fmoc-protected amino acids with varying substituents) to identify structure-activity relationships .
What are the optimal storage conditions to maintain the stability of this compound?
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the Fmoc group .
- Solubility : Dissolve in anhydrous DMF or DCM for long-term stability; avoid aqueous buffers unless used immediately .
- Moisture Control : Use desiccants (e.g., molecular sieves) in storage environments to minimize decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
